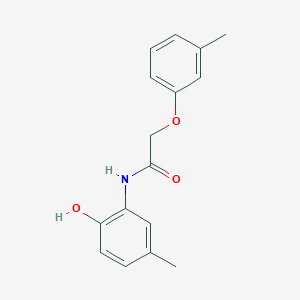![molecular formula C21H21NO2 B5119912 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is an inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.
Mecanismo De Acción
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into cells. This leads to a decrease in intracellular nucleoside levels, which can have various effects on cell physiology.
Biochemical and Physiological Effects:
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune response. N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide has also been shown to affect the metabolism of nucleosides and other purine and pyrimidine nucleotides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide in lab experiments is its high specificity for nucleoside transporters. This allows researchers to selectively inhibit nucleoside transporters without affecting other cellular processes. However, one limitation of using N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide. One potential direction is to investigate the potential of nucleoside transporters as therapeutic targets in cancer and other diseases. Another direction is to study the role of nucleoside transporters in immune response and inflammation. Additionally, future research could focus on developing new inhibitors of nucleoside transporters with improved specificity and reduced toxicity.
Métodos De Síntesis
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-1-naphthaldehyde with benzylamine followed by the addition of butyraldehyde. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide has been widely used in scientific research as an inhibitor of nucleoside transporters. It has been used to study the role of nucleoside transporters in various physiological processes, including cell proliferation, apoptosis, and immune response. N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide has also been used in cancer research to investigate the potential of nucleoside transporters as therapeutic targets.
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-8-19(24)22-21(16-10-4-3-5-11-16)20-17-12-7-6-9-15(17)13-14-18(20)23/h3-7,9-14,21,23H,2,8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRETRZMMMUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5119833.png)
![5-cyclohexyl-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119841.png)
![1-allyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119847.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5119870.png)
![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
